molecular formula C16H40N4Si B098692 Tetrakis(diethylamino)silane CAS No. 17048-10-1

Tetrakis(diethylamino)silane

Cat. No. B098692
CAS RN: 17048-10-1
M. Wt: 316.6 g/mol
InChI Key: GURMJCMOXLWZHZ-UHFFFAOYSA-N
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Description

Tetrakis(diethylamino)silane is a versatile precursor used for the deposition of silicon nitride films by chemical vapor deposition . It has a molecular formula of C8H24N4Si and a molecular weight of 204.39 g/mol .


Synthesis Analysis

Tetrakis(diethylamino)silane can be synthesized by reacting a silicon halide with an excess of a secondary amine . The synthesis process involves the formation of a substantially pure homoleptic tetrakis secondary amine derivative of silicon, which is substantially free of halogen .


Molecular Structure Analysis

The molecular structure of Tetrakis(diethylamino)silane consists of a silicon atom at the center, surrounded by four diethylamino groups . The number of electrons in each of Silicon’s shells is 2, 8, 4 and its electron configuration is [Ne] 3s2 3p2 .


Chemical Reactions Analysis

Tetrakis(diethylamino)silane is known to react with water, releasing flammable gas . It also undergoes significant fragmentation in dissociative ionization (DI). Hydrogen transfer reactions and new bond formations play a significant role in the DI of Tetrakis(diethylamino)silane .


Physical And Chemical Properties Analysis

Tetrakis(diethylamino)silane has a melting point of 15 °C, a boiling point of 196 °C, and a density of 0.884 g/mL at 25 °C . It has a refractive index of 1.4430 . It reacts with water and is sensitive to moisture .

Scientific Research Applications

  • Synthesis of Carboxamides and Thioesters

    • Tetrakis(2-methylimidazol-l-yl)silane, a dehydrating reagent with silicon-imidazole linkage, reacts with carboxylic acids to form corresponding carboxamides or thioesters in good to excellent yields (Mukaiyama et al., 2006).
  • Thin Film Growth for Electronic Applications

    • Tetrakis(diethylamido)hafnium is used as a precursor in the chemical vapor deposition (CVD) process for growing HfO2 and Hf1-xSixO2 thin films, crucial in electronic device fabrication (Ohshita et al., 2006).
  • Atomic Layer Deposition in Semiconductor Manufacturing

    • Bis(diethylamino) silane and tetrakis(diethylamino)hafnium are used in atomic layer deposition (ALD) for creating hafnium silicate films, offering precise control over film composition and morphology (Katamreddy et al., 2008).
  • Synthesis of Mesoscopically Organized Silica Monoliths

    • Glycol-modified silanes, like tetrakis(2-hydroxyethyl)orthosilicate, aid in creating silica monoliths with hierarchical porosity and high surface areas, useful in various applications including catalysis and adsorption (Brandhuber et al., 2005).
  • Development of Photopolymerization Materials

    • Tetrakis[(methacryloyloxy)ethoxy]silane is involved in the study of photopolymerization kinetics, with applications in high-temperature resistant materials and coatings (Uyğun et al., 2011).
  • X-ray Reflectivity Studies for Molecular Liquids

    • Tetrakis(trimethylsiloxy)silane, when confined in nanometre spaces, assists in X-ray reflectivity studies to understand the density profiles of molecular liquids under extreme confinement (Perret et al., 2009).
  • Preparation of Polysiloxane Films

    • The synthesis of irregular tetra-branched star polysiloxanes, using compounds like tetrakis(dimethylsiloxy)silane, contributes to the development of novel polysiloxane films with potential applications in coatings and adhesives (Cai & Weber, 2004).

Safety And Hazards

Tetrakis(diethylamino)silane is a poison by ingestion and contact. It is a severe eye irritant . When heated to decomposition, it emits toxic vapors of NOx . It is classified as a flammable liquid and vapor, and in contact with water, it releases flammable gas .

Future Directions

Tetrakis(diethylamino)silane is a promising material for the deposition of silicon nitride films by chemical vapor deposition . Its potential applications and future directions could be further explored in the field of materials science and engineering .

properties

IUPAC Name

N-ethyl-N-[tris(diethylamino)silyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H40N4Si/c1-9-17(10-2)21(18(11-3)12-4,19(13-5)14-6)20(15-7)16-8/h9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURMJCMOXLWZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](N(CC)CC)(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066153
Record name Silanetetramine, octaethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(diethylamino)silane

CAS RN

17048-10-1
Record name N,N,N′,N′,N′′,N′′,N′′′,N′′′-Octaethylsilanetetramine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl-
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Record name Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octaethyl-
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Record name Silanetetramine, octaethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octaethylsilanetetramine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
C Banerjee, CR Wade, A Soulet, G Jursich… - Inorganic Chemistry …, 2006 - Elsevier
Tetrakis(dialkylamino)silanes of the general formula Si(NRR′) 4 (R=R′ CH 3 , CH 2 CH 3 , or R≠R′=CH 3 and CH 2 CH 3 ) were prepared as halide-free, analytically pure …
Number of citations: 6 www.sciencedirect.com
T Maruyama, S Ohtani - Applied physics letters, 1994 - repository.kulib.kyoto-u.ac.jp
Wave number[cmJ] low. When ozone is not contained in oxygen gas, no film was obtained under the experimental condition of this study (at substrate temperatures below 400 “C). …
Number of citations: 22 repository.kulib.kyoto-u.ac.jp
TMT Maruyama - Japanese journal of applied physics, 1997 - iopscience.iop.org
Silicon dioxide thin films were prepared by a low-temperature atmospheric-pressure chemical vapor deposition method from tetrakis (diethylamino) silane-ozone at a substrate …
Number of citations: 8 iopscience.iop.org
J Kim, K Yong - Journal of Materials Science: Materials in Electronics, 2007 - Springer
… In this paper, we report the deposition of Hf-silicates thin films by MOCVD using hafnium tetra-tert-butoxide [Hf(OC(CH 3 ) 3 ) 4 ] and tetrakis-diethylamino silane [Si(N(C 2 H 5 ) 2 ) 4 ]. Hf(…
Number of citations: 9 link.springer.com
A Deshpande, R Inman, G Jursich… - Journal of Vacuum …, 2004 - pubs.aip.org
In this work thin films of hafnium oxide are deposited on Si (100) substrates by means of atomic layer deposition (ALD) using tetrakis (diethylamino) hafnium and water vapor at …
Number of citations: 53 pubs.aip.org
F Chaumel - 2001 - escholarship.mcgill.ca
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced trom the microfilm master. UMI films the text directJy tram the original or copy …
Number of citations: 1 escholarship.mcgill.ca
X Song, CG Takoudis - Journal of Vacuum Science & Technology A, 2007 - pubs.aip.org
The effect of NH 3 on Ti O 2 film deposition using tetrakis (diethylamino) titanium (TDEAT) and O 2 as source gases in a low pressure chemical vapor deposition reactor was studied at …
Number of citations: 7 pubs.aip.org
SV Sysoev, LD Nikulina, ML Kosinova, VI Rakhlin… - Inorganic Materials, 2011 - Springer
R n Si(NEt 2 ) 4 − n aminosilanes have been synthesized by reacting the R n SiCI 4 − n (R = H, CH 3 ; n = 1, 2) organylchlorosilanes with diethylamine. Using IR, UV, and NMR ( 1 H, 13 …
Number of citations: 14 link.springer.com
SP Narula - 1966 - search.proquest.com
The present work was begun with the object of (1) discovering a clean and unambiguous source of trimethyl-silyl radicals and (2) studying the properties of these radicals. Three …
Number of citations: 0 search.proquest.com
MGL Petrucci, AK Kakkar - Chemistry of materials, 1999 - ACS Publications
Long alkane chain hydrocarbons terminated with OH and PPh 2 groups, HO−(CH 2 ) n −PPh 2 (n = 10−12) were self-assembled on inorganic oxide surfaces via acid−base hydrolysis of …
Number of citations: 36 pubs.acs.org

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